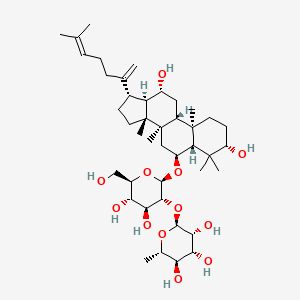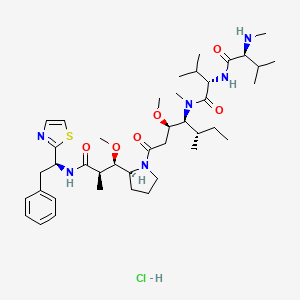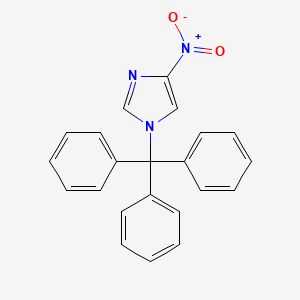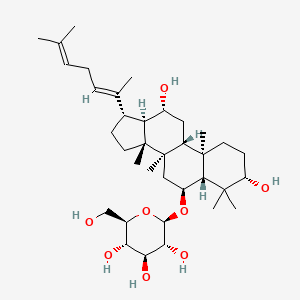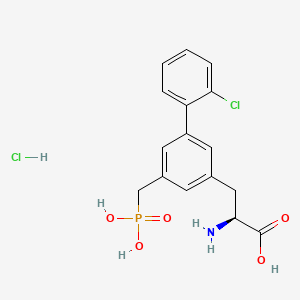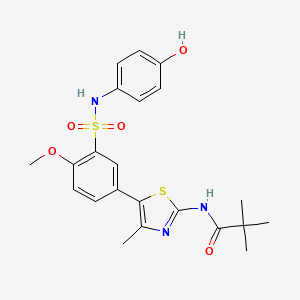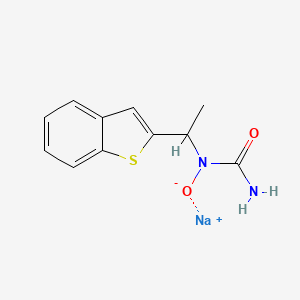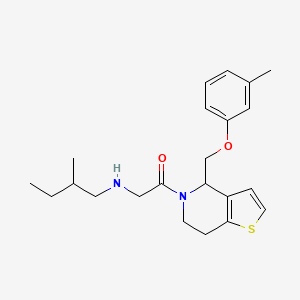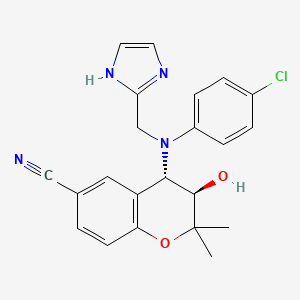![molecular formula C14H17F3N3O7P B1139444 [7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate CAS No. 1255517-78-2](/img/structure/B1139444.png)
[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as Fanapanel , is a non-polymer with a molecular weight of 409.254 . It has been investigated for the treatment of visual acuity . The compound is part of the heterocyclic compounds and fused-ring organophosphorus compounds categories .
Molecular Structure Analysis
The compound has a complex structure with a formula of C14H15F3N3O6P . Its isomeric SMILES representation isc1c(c(cc2c1NC(=O)C(=O)N2CP(=O)(O)O)N3CCOCC3)C(F)(F)F . The InChI representation is InChI=1S/C14H15F3N3O6P/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9/h5-6H,1-4,7H2,(H,18,21)(H2,23,24,25) . Physical And Chemical Properties Analysis
The compound has a formal charge of 0, an atom count of 42, a chiral atom count of 0, a bond count of 44, and an aromatic bond count of 6 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Quinoxaline derivatives, including those involving morpholine groups, have been synthesized for a range of applications. For example, Charushin et al. (1998) explored the formation of fluorinated furo[2,3,-b]quinoxalines through reactions involving quinoxalinium salts, which could have implications in materials science or pharmaceuticals (Charushin et al., 1998).
Photophysical and Biomolecular Binding Properties
- New series of quinolines with morpholin-4-yl groups have been synthesized, exhibiting intriguing photophysical properties and strong interactions with ct-DNA. This suggests potential applications in the field of molecular biology or material science (Bonacorso et al., 2018).
Antimicrobial Properties
- Quinolinylphosphonates, which are structurally related to quinoxalines, have shown significant antimicrobial potency, indicating potential applications in the development of new antimicrobial agents (Arsanious et al., 2019).
Interactions with Human Serum Albumin
- Studies have investigated the interactions between quinoxaline derivatives and human serum albumin, which is crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates (Yegorova et al., 2016).
Antiviral and Immunomodulatory Effects
- Certain indolo[2,3-b]quinoxaline derivatives have shown antiviral and immunomodulatory effects, highlighting their potential use in developing antiviral therapies (Antonovych et al., 2015).
Inhibition of Corrosion
- Phosphonic acids with morpholine groups have been studied for their inhibitory effects on the corrosion of iron, indicating potential applications in materials science and engineering (Amar et al., 2006).
Direcciones Futuras
Propiedades
Número CAS |
1255517-78-2 |
|---|---|
Nombre del producto |
[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate |
Fórmula molecular |
C14H17F3N3O7P |
Peso molecular |
427.27 |
Nombre IUPAC |
[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate |
InChI |
InChI=1S/C14H13F3N3O6P.H2O/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9;/h5-6H,1-4,7H2,(H-,23,24,25);1H2/p+1 |
SMILES |
C1COCCN1C2=CC3=[N+](C(=O)C(=O)N=C3C=C2C(F)(F)F)CP(=O)(O)O.O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



